molecular formula C23H27NO7 B011838 Methoxymecambridine CAS No. 104683-31-0

Methoxymecambridine

Cat. No.: B011838
CAS No.: 104683-31-0
M. Wt: 429.5 g/mol
InChI Key: GDGPIMLRHZVRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxymecambridine is a natural alkaloid compound identified as a bioactive metabolite of the traditional Chinese medicine Naodesheng decoction, which is used for cerebrovascular diseases . Modern network pharmacology and molecular docking studies highlight its significant research value as a multi-target agent, showing promising interactions with key G-protein-coupled receptors (GPCRs) involved in vascular tone regulation, including 5-HT1AR, 5-HT1BR, β2-AR, AT1R, and ETBR . This multi-target profile suggests this compound may contribute to the vasorelaxant effects observed in experimental models, positioning it as a valuable chemical probe for investigating pathways in cerebrovascular function and ischemic stroke pathophysiology . Chemical Profile: • CAS Registry Number: 104683-31-0 • Molecular Formula: C 23 H 27 NO 7 • Molecular Weight: 429.47 g/mol • IUPAC Name: 5,8,13,13a-Tetrahydro-4,10,11,14-tetramethoxy-6H-benzol[g]-1,3-benzodioxolo[5,6-a]quinolizine-12-methanol This product is intended for research purposes only, such as in vitro biological testing, mechanism of action studies, and as an analytical reference standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104683-31-0

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

(3,9,17,18-tetramethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2(10),3,8,15,17,19-hexaen-19-yl)methanol

InChI

InChI=1S/C23H27NO7/c1-26-17-7-12-9-24-6-5-13-18(16(24)8-14(12)15(10-25)19(17)27-2)21(29-4)23-22(20(13)28-3)30-11-31-23/h7,16,25H,5-6,8-11H2,1-4H3

InChI Key

GDGPIMLRHZVRSD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC

Canonical SMILES

COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC

Synonyms

methoxymecambridine

Origin of Product

United States

Computational and in Silico Investigations of Methoxymecambridine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com The process involves predicting the binding mode and affinity, often represented by a scoring function.

Cyclin-Dependent Kinase 2 (CDK2) is a crucial enzyme in the regulation of the cell cycle, and its dysregulation is often associated with various types of cancer. nih.govekb.eg As such, it is a significant target for therapeutic inhibitors. Computational studies are frequently employed to identify and optimize potential CDK2 inhibitors. nih.govnih.gov

Binding affinity represents the strength of the interaction between a ligand and a protein. In molecular docking, this is estimated using scoring functions that calculate a value, typically in kcal/mol. A lower (more negative) docking score generally indicates a more favorable binding interaction.

While specific docking scores for Methoxymecambridine with CDK2 are not available in the reviewed literature, studies on other CDK2 inhibitors show that compounds with appreciable binding affinities often have scores of -8.6 kcal/mol or lower. nih.gov The binding energy for promising CDK2 inhibitor candidates discovered through virtual screening can range from -6.59 kcal/mol to -9.8 Kcal/mol. ekb.egnih.gov The affinity of any given compound is a result of the sum of its interactions within the protein's binding pocket.

The ATP-binding site of CDK2 is the primary target for many inhibitors. mdpi.com Molecular docking simulations for known inhibitors have identified several key amino acid residues crucial for binding. These residues form the active site pocket and are essential for the kinase's catalytic activity.

Key interacting residues within the CDK2 active site frequently include:

Leu83: Located in a known nucleotide-binding region. nih.gov

Asp145: Involved in the catalytic activity of the kinase. mdpi.com

Lys33: Plays a role in the ATP-binding site. nih.govmdpi.com

Asp86: A key residue within the binding pocket. mdpi.com

Lys89: Another important residue whose side chain alterations can occur upon inhibitor binding. mdpi.com

Interactions with these residues are often critical for an inhibitor to effectively block the function of CDK2.

The stability of a ligand-protein complex is determined by various non-covalent interactions. Hydrogen bonds and hydrophobic contacts are among the most important.

Hydrogen Bonds: These are formed between the ligand and specific residues in the binding pocket, such as the backbone atoms or side chains of amino acids like Asp86. nih.govmdpi.com They are highly directional and contribute significantly to binding specificity.

Hydrophobic Contacts: These interactions occur between nonpolar parts of the ligand and hydrophobic residues in the binding pocket, such as Leu83 and Phe80. mdpi.com These contacts are crucial for anchoring the ligand within the active site.

A detailed analysis of these interactions provides insight into the mechanism of inhibition and can guide the design of more potent and selective inhibitors.

Table 1: Potential Key Interactions for Ligands in the CDK2 Active Site This table is a generalized representation based on common CDK2 inhibitors, as specific data for this compound was not found.

Interacting Residue Type of Interaction Potential Role in Binding
Leu83 Hydrophobic Anchors ligand in the hydrophobic pocket.
Asp86 Hydrogen Bond Acts as a hydrogen bond acceptor/donor.
Lys33 Hydrogen Bond Forms hydrogen bonds with the ligand.
Asp145 Hydrogen Bond Crucial for catalytic activity and ligand binding.
Lys89 Hydrogen Bond, Electrostatic Interacts with the ligand, contributing to affinity.
Phe80 Hydrophobic Contributes to hydrophobic interactions.

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that play a central role in signal transduction across cell membranes. nih.govmdpi.com They are involved in a vast array of physiological processes, making them important drug targets.

Vascular tone, the degree of constriction of a blood vessel, is tightly regulated by signals that act on GPCRs located on vascular smooth muscle cells. cvphysiology.comnih.gov Several GPCR subtypes are critical in this process. Computational docking can be used to assess how a compound might interact with these receptors to either promote vasoconstriction or vasodilation. mdpi.com

Key GPCRs involved in the modulation of vascular tone include:

Adrenoceptors (e.g., α1, α2, β2): These receptors bind catecholamines like norepinephrine (B1679862) and epinephrine. α1-adrenoceptors are coupled to Gq-proteins and lead to vasoconstriction, while β2-adrenoceptors are coupled to Gs-proteins and cause vasodilation. cvphysiology.com

Angiotensin II Receptors (AT1): Activation of these Gq-protein coupled receptors by angiotensin II is a potent vasoconstrictor mechanism. cvphysiology.com

Endothelin Receptors (ETA): These Gq-protein coupled receptors bind endothelin-1, leading to strong vasoconstriction. cvphysiology.com

Vasopressin Receptors (V1): Activated by vasopressin, these Gq-protein coupled receptors also mediate vasoconstriction. cvphysiology.com

While specific studies on the docking of this compound with these specific GPCRs are not detailed in the provided search results, such in silico assessments would be a critical step in evaluating its potential effects on vascular tone. The process would involve docking the compound into the binding sites of these receptors to predict its binding affinity and identify key interactions that could lead to receptor activation or inhibition.

Table 2: Key GPCRs in Vascular Tone Regulation and Their Primary Function

Receptor G-Protein Coupling Primary Effect on Vascular Smooth Muscle
α1-Adrenoceptor Gq Contraction (Vasoconstriction)
α2-Adrenoceptor Gi Contraction (Vasoconstriction)
β2-Adrenoceptor Gs Relaxation (Vasodilation)
AT1 Receptor Gq Contraction (Vasoconstriction)
ETA Receptor Gq Contraction (Vasoconstriction)
V1 Receptor Gq Contraction (Vasoconstriction)

Table of Mentioned Compounds

Compound Name
This compound
ATP
Norepinephrine
Epinephrine
Angiotensin II
Endothelin-1

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding computational and in silico investigations of the chemical compound “this compound” corresponding to the detailed outline provided.

Therefore, this article cannot be generated as requested due to the absence of research data on the evaluation of this compound's binding to 5-Hydroxytryptamine Receptors (5-HT1AR, 5-HT1BR), its interactions with Beta 2-Adrenergic Receptors (β2-AR), its binding to Angiotensin II Type-1 Receptors (AT1R), docking analyses with Endothelin B Receptors (ETBR), or any molecular dynamics simulations detailing its conformational dynamics and ligand pathway analysis within protein binding sites.

Due to a lack of available scientific research specifically focusing on the computational and in silico investigations of this compound through network pharmacology, this article cannot be generated. Extensive searches did not yield specific data regarding the construction and analysis of metabolite-target interaction networks, the identification of multi-target characteristics, or the prediction of synergistic effects for this particular compound.

The requested article structure is deeply rooted in the principles of network pharmacology, a field that computationally explores the complex interactions between drug compounds, their metabolic products, and multiple protein targets within a biological network. This approach is instrumental in modern drug discovery for understanding the mechanisms of action of therapeutic agents, identifying their polypharmacological nature (acting on multiple targets), and predicting potential synergistic effects when used in combination with other substances.

A typical network pharmacology study involves:

Target Identification: Predicting the protein targets of a compound using various computational methods such as molecular docking, pharmacophore modeling, and machine learning based on the compound's chemical structure.

Network Construction: Building interaction networks that map the relationships between the compound, its predicted targets, and disease-related genes or pathways. These networks are often visualized and analyzed using bioinformatics tools.

Network Analysis: Analyzing the topological properties of the constructed network to identify key nodes (hub genes or proteins) and pathways that are significantly modulated by the compound. This helps in elucidating the compound's multi-target characteristics.

Synergy Prediction: In the context of complex mixtures or combination therapies, network pharmacology models can be used to predict synergistic effects by analyzing the interplay of different compounds on multiple targets within a shared network.

Without specific studies on this compound applying these methodologies, it is not possible to provide scientifically accurate and detailed information for the outlined sections on metabolite-target interaction networks, multi-target characteristics, and the prediction of synergistic effects. The generation of data tables and detailed research findings as requested is therefore unachievable.

In Vitro Biological Activities of Methoxymecambridine

Vasomotor Regulation Studies

Studies on vasomotor regulation have examined the influence of methoxymecambridine on the constriction and relaxation of blood vessels. These investigations are crucial for understanding its potential effects on blood flow and pressure.

Effects on Rat Basilar Artery Relaxation In Vitro

The effects of this compound on the relaxation of isolated rat basilar artery rings have been a subject of research. The basilar artery is a key blood vessel in the brain, and its regulation is vital for cerebral blood flow.

Research indicates that this compound can induce relaxation of rat basilar artery rings in a dose-dependent manner. This means that as the concentration of this compound increases, the degree of relaxation of the arterial tissue also increases nih.govresearchgate.net. This dose-response relationship is a fundamental aspect of characterizing the pharmacological activity of a compound.

This compound has been shown to induce relaxation in rat basilar artery rings that have been precontracted with Endothelin-1 (ET-1) or potassium chloride (KCl) nih.govresearchgate.net. ET-1 is a potent vasoconstrictor peptide, and KCl is used to induce depolarization and contraction of smooth muscle cells by increasing extracellular potassium concentration, leading to the opening of voltage-gated calcium channels. The ability of this compound to relax arteries precontracted by these distinct agents suggests potential mechanisms involving different pathways regulating vascular tone nih.govresearchgate.net.

Characterization of Receptor-Mediated Vasodilatory Mechanisms

Studies have explored the potential mechanisms by which this compound exerts its vasodilatory effects, including the involvement of G-protein-coupled receptors (GPCRs) nih.govresearchgate.netnih.gov. Molecular docking studies have suggested that this compound may target multiple vascular GPCRs involved in vascular tone modulation nih.govnih.gov. Further research is needed to fully characterize the specific receptors and downstream signaling pathways involved in the observed vasorelaxation.

Enzyme Inhibition Assays

Beyond its effects on vascular tissue, this compound has also been investigated for its ability to inhibit enzyme activity.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) Activity

This compound has shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) in in vitro assays nih.gov. CDK2 is an enzyme that plays a crucial role in regulating the cell cycle. Inhibition of CDK2 activity can impact cell proliferation. Research involving molecular docking has indicated that this compound may interact with key residues in the CDK2 enzyme, such as Asp86 and Lys89, which are important for its function nih.gov. The docking score for this compound binding to CDK2 was reported as 79.702 nih.gov.

Here is a table summarizing the in vitro CDK2 inhibition data:

CompoundDocking ScoreInteracting ResiduesNumber of Interactions
This compound79.702Asp86 and Lys893
Thaliglucinone83.869Asp861
Hirsuteine80.343Asp86 and Lys892
Evernic acid78.944Asp86 and Lys893
Strobilanthin77.505Glu82
Roxburghine X76.897Asp86 and other-

Note: This table is based on molecular docking results indicating potential interactions and inhibitory activity nih.gov.

Biosynthetic Origin and Metabolic Context

Identification as a Metabolite of Naodesheng Decoction (NDS)

Methoxymecambridine has been identified as one of the metabolites present in Naodesheng Decoction (NDS). NDS is a traditional Chinese herbal medicine composed of five botanical drugs, historically used for the clinical treatment of cerebrovascular diseases in China due to its blood-activating and stasis-removing properties. nih.govnih.govresearchgate.netresearchgate.net Research into NDS aims to clarify its material basis and the mechanisms by which it exerts its effects, including the regulation of blood circulation and vascular tone. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The identification of compounds like this compound as metabolites of NDS is part of this effort to understand the complex chemical composition and potential bioactivity of the decoction. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Contextualization within Traditional Chinese Medicine Research Methodologies

The study of metabolites like this compound within NDS is situated within the broader framework of modern Traditional Chinese Medicine research. This research often employs methodologies aimed at understanding the complex, multi-component, and multi-target nature of TCM formulas. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org Approaches such as network analysis and molecular docking are utilized to explore the interactions between the various herbal metabolites of a decoction and potential biological targets, such as G-protein-coupled receptors (GPCRs) involved in vascular tone modulation. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org The identification and investigation of compounds like this compound as components that may target multiple vascular GPCRs exemplify this approach, seeking to elucidate the material basis underlying the observed effects of TCM formulas. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.org This research aims to bridge traditional knowledge with scientific evidence, contributing to a better understanding of how TCM prescriptions function at a molecular level. nih.govebsco.comnih.gov

Advanced Analytical Methodologies for Methoxymecambridine Research

Methods for Isolation and Identification in Complex Biological Extracts

The process of studying Methoxymecambridine begins with its isolation from the complex biological mixtures in which it naturally occurs. In the context of Meconopsis punicea, this compound is recognized as one of the quinolizidine (B1214090) alkaloids present in this plant. While specific detailed protocols for the isolation of this compound alone from Meconopsis punicea were not extensively described in the available information, the qualitative detection of quinolizidine alkaloids, including this compound, Mecambridine, and alborine, has been reported through the use of unspecified analytical methods. uni.lu

For traditional Chinese medicines like Naodesheng (NDS) decoction, which contains this compound as a metabolite, isolation strategies involve separating the total extract into fractions. One method mentioned for NDS involves separation using macroporous resin, with subsequent elution and collection of fractions based on increasing concentrations of methanol. cdutcm.edu.cn This highlights the use of chromatographic separation as an initial step in enriching or isolating components, including this compound, from complex botanical preparations. Prior to chromatographic analysis of compounds in biological samples, various sample preparation methods are commonly employed, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. metabolomicsworkbench.org These steps are essential to clean up the sample matrix and concentrate the target analytes, facilitating their subsequent identification.

Identification of this compound within isolated fractions or complex extracts is typically achieved by comparing analytical data (such as chromatographic retention times and spectroscopic profiles) to those of a reference standard or by utilizing comprehensive spectroscopic analysis to elucidate its structure. This compound's presence has been qualitatively confirmed in both Meconopsis punicea and within the metabolic profile of NDS. uni.lucdutcm.edu.cnthegoodscentscompany.comscienceopen.comnih.govwikidata.orguni.luresearchgate.net

Spectroscopic and Chromatographic Techniques Utilized in Research

A variety of spectroscopic and chromatographic techniques are indispensable tools in the research of this compound, enabling its separation, detection, identification, and contributing to the understanding of its behavior and interactions.

Chromatographic techniques are primarily used for the separation of this compound from co-occurring compounds in biological extracts. High Performance Liquid Chromatography (HPLC), often referred to broadly as Liquid Chromatography (LC), is a fundamental technique in the analysis of plant extracts and traditional medicines. uni.lu Specifically, HPLC coupled with Diode Array Detection (HPLC-DAD) has been employed for the quality control analysis of the Naodesheng Effective Component Group (NECG), a fraction derived from NDS that contains this compound. cdutcm.edu.cn For highly sensitive and selective identification and quantification of compounds in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the method of choice. metabolomicsworkbench.org This technique provides detailed mass fragmentation patterns that aid in the definitive identification of compounds. More advanced chromatographic approaches, such as two-dimensional chromatography, have also demonstrated enhanced separation capabilities for analyzing drugs in biological samples compared to one-dimensional methods. metabolomicsworkbench.org

Spectroscopic techniques provide vital structural information necessary for the identification and characterization of this compound. While specific detailed spectroscopic data for isolated this compound were not provided in the search results, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) have been applied in the analysis of other compounds present in Meconopsis punicea. uni.lu This suggests their potential utility in the structural elucidation and confirmation of this compound. Fourier-Transform Infrared Spectroscopy (FTIR) has also been used for the fingerprinting of Panax notoginseng, a component of NDS, illustrating the application of vibrational spectroscopy in characterizing the chemical composition of these natural sources. nih.gov

Beyond experimental analytical methods, computational techniques are also utilized in research involving this compound. Molecular docking, for example, has been applied to study the potential interactions of NDS metabolites, including this compound, with biological targets such as vascular G-protein-coupled receptors (GPCRs). cdutcm.edu.cnthegoodscentscompany.comscienceopen.comnih.govwikidata.orguni.luresearchgate.netlipidmaps.org While not a direct analytical method for isolation or identification, molecular docking provides insights into the potential binding affinities and orientations of compounds at a molecular level, complementing experimental findings.

The table below summarizes key analytical and research techniques relevant to the study of this compound and its source materials:

TechniqueApplication ContextPurpose
Unspecified Analytical MethodMeconopsis punicea (for quinolizidine alkaloids including this compound) uni.luQualitative detection uni.lu
Macroporous Resin SeparationNaodesheng (NDS) total extract cdutcm.edu.cnInitial separation of components cdutcm.edu.cn
HPLC/LCGeneral analysis of botanical extracts uni.luSeparation of compounds uni.lu
HPLC-DADQuality control of Naodesheng Effective Component Group (NECG) cdutcm.edu.cnSeparation and detection of components cdutcm.edu.cn
LC-MS/MSGeneral analysis of drugs in biological samples metabolomicsworkbench.orgHigh-sensitivity and selective identification and quantification metabolomicsworkbench.org
Two-dimensional chromatographyAnalysis of drugs in biological samples metabolomicsworkbench.orgEnhanced separation power metabolomicsworkbench.org
NMRAnalysis of other compounds in Meconopsis punicea uni.luStructural elucidation and identification (potential for this compound) uni.lu
GC-MSAnalysis of other compounds in Meconopsis punicea uni.luIdentification and quantification (potential for this compound) uni.lu
FTIRFingerprinting of Panax notoginseng (component of NDS) nih.govCharacterization of chemical composition nih.gov
Molecular Docking (Computational)Interaction studies of NDS metabolites (including this compound) with GPCRs cdutcm.edu.cnthegoodscentscompany.comscienceopen.comnih.govwikidata.orguni.luresearchgate.netlipidmaps.orgPrediction of ligand-target interactions cdutcm.edu.cnthegoodscentscompany.comscienceopen.comnih.govwikidata.orguni.luresearchgate.netlipidmaps.org

These analytical and computational methodologies collectively contribute to the comprehensive research and understanding of this compound within its complex biological origins.

Perspectives on Therapeutic Potential and Mechanism of Action Research

Relevance in Cerebrovascular Disease Research

Research indicates a potential relevance of Methoxymecambridine in the context of cerebrovascular diseases, which encompass conditions affecting blood vessels in the brain, such as stroke. frontiersin.org Acute cerebrovascular accidents are listed as a related disease in the context of this compound in one database. biotcm.net

Modulation of Vascular Tone and Cerebral Vasodilation

Vascular tone, the degree of constriction in a blood vessel, is a critical determinant of blood flow. cvphysiology.com Maintaining appropriate vascular tone is essential for regulating cerebral blood flow (CBF). openanesthesia.org Vasodilation, the widening of blood vessels, leads to decreased vascular tone and increased blood flow. cvphysiology.com

Studies have indicated that this compound may influence vascular tone. Specifically, this compound has been identified as a metabolite that targets multiple vascular G protein-coupled receptors (GPCRs). researchgate.net, nih.gov, researchgate.net Research involving rat basilar artery rings precontracted with Endothelin-1 (ET-1) and KCl demonstrated that certain metabolites, including this compound, induced relaxation in a dose-dependent manner. researchgate.net, nih.gov This suggests a potential vasodilatory effect, which could have implications for conditions where increased cerebral blood flow is desired. nih.gov

Potential Implications for Ischemic Stroke Mechanisms

Ischemic stroke occurs when blood flow to an area of the brain is blocked, leading to cell hypoxia and depletion of ATP. medscape.com, nih.gov This interruption of blood supply triggers a cascade of events that can result in brain damage. mdpi.com Mechanisms involved in ischemic stroke include excitotoxicity, inflammation, and blood-brain barrier disruption. nih.gov, mdpi.com

The potential for this compound to modulate vascular tone and induce vasodilation could be relevant to ischemic stroke mechanisms. nih.gov Impaired cerebral autoregulation, the brain's ability to maintain constant blood flow despite changes in perfusion pressure, can occur during ischemic stroke. nih.gov While the direct implications of this compound's effects on ischemic stroke mechanisms require further investigation, its observed influence on vascular GPCRs and arterial relaxation suggests a potential area of research in addressing blood flow disruption characteristic of ischemic events. researchgate.net, nih.gov, researchgate.net

Relevance in Oncology Research

This compound is also being explored for its potential in oncology research, particularly in the context of inhibiting cancer cell proliferation. Adenocarcinoma is listed as a related disease in the context of this compound in one database. biotcm.net

Cyclin-Dependent Kinase Inhibition in Cell Cycle Control

Cell cycle progression is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). wikipedia.org In cancer, this regulation is often disrupted, leading to uncontrolled cell proliferation. nih.gov Cyclin-dependent kinase inhibitors (CDKIs) are a class of proteins and therapeutic agents that can inhibit CDK activity, thereby halting the cell cycle and acting as potential tumor suppressors. wikipedia.org, mdpi.com

Research has identified this compound as a compound with the ability to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 plays an important role in cell cycle control, and its overexpression is observed in various tumors, including melanoma. nih.gov Inhibition of CDK2 has been shown to reduce the growth of melanoma cells. nih.gov

Implications for Melanoma Research

Melanoma is an aggressive form of skin cancer characterized by invasive metastatic growth patterns. nih.gov CDK2 is a key player in the occurrence and progression of melanoma within the CDK family. nih.gov

This compound's identified ability to inhibit CDK2 activity suggests potential implications for melanoma research. nih.gov Studies exploring small molecules that bind and inhibit CDK2 function are considered a potential method to interfere with the aggressive biological behavior of advanced melanoma. nih.gov Computational simulations, such as molecular docking, are used in drug design to predict ligand-target interactions and assess potential binding affinity. nih.gov, nih.gov this compound has shown binding interactions with CDK2 in such studies. nih.gov

Here is a table summarizing some computational simulation data related to this compound and CDK2 inhibition:

CompoundPredicted ActivityBinding SitesNumber of Binding SitesDocking ScorePredicted Inhibition Constant (Ki)Predicted IC50
This compound79.702Asp86 and Lys8936.5915.4987.428
Dinaciclib (Control)-Asp86, Lys89, Glu836.1947.8555.810
Tetrahydropalmatine-Asp86 and Lys8936.9474.7008.921
Reserpiline-Asp86, Lys89, Glu836.9404.7148.895
(+)-Corydaline-Asp86 and Lys8936.9374.7218.882

Note: Data extracted from computational simulation results. nih.gov

While these computational results suggest potential, further research is needed to validate these findings and explore the therapeutic potential of this compound in melanoma. nih.gov

Broader Understanding of GPCR-Mediated Signaling Pathways

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play crucial roles in various physiological processes, including cardiovascular function and neuronal signaling. mdpi.com, biomolther.org, imrpress.com They are important drug targets due to their involvement in numerous disease states. mdpi.com GPCRs mediate intracellular signaling cascades upon binding of a ligand, typically involving the activation of trimeric G proteins and downstream effectors, which can lead to changes in second messenger concentrations like Ca²⁺ and cAMP. mdpi.com, biomolther.org

The identification of this compound as a compound that targets multiple vascular GPCRs contributes to a broader understanding of GPCR-mediated signaling pathways. researchgate.net, nih.gov, researchgate.net Research into how this compound interacts with specific vascular GPCRs can provide insights into the mechanisms by which these receptors regulate vascular tone and potentially influence conditions like cerebrovascular diseases. researchgate.net, nih.gov Understanding the specific GPCRs targeted and the downstream signaling pathways activated or inhibited by this compound can contribute to the knowledge base regarding GPCR pharmacology and the development of compounds that modulate these pathways for therapeutic benefit. mdpi.com, biomolther.org, imrpress.com

Future Directions and Research Opportunities

Elucidating Underexplored Biological Targets and Pathways

Current research suggests Methoxymecambridine may target multiple vascular GPCRs, including 5-HT1AR, 5-HT1BR, AT1R, β2-AR, and ETBR. nih.govresearchgate.net Molecular docking studies have indicated moderate-to-high binding energy with these receptors. nih.govresearchgate.net However, the precise binding sites, the nature of these interactions (agonist, antagonist, or modulator), and the downstream signaling pathways activated or inhibited by this compound require comprehensive investigation. Future research should focus on in-depth pharmacological studies using isolated receptors and cell lines expressing specific GPCR subtypes to precisely characterize the binding affinity and functional consequences of this compound interaction. Furthermore, exploring other potential biological targets beyond vascular GPCRs, given the complex nature of conditions like ischemic stroke, could reveal additional therapeutic avenues. researchgate.net Techniques such as target deconvolution and phenotypic screening could be employed to identify novel interactions.

Advancements in Synthetic Methodologies for Analogue Development

This compound is found as a component of a complex herbal decoction. nih.gov To facilitate further research and potential therapeutic development, efficient and scalable synthetic methodologies for this compound are crucial. While the search results did not provide specific details on the synthesis of this compound itself, advancements in synthetic organic chemistry could enable the development of robust protocols for its isolation, purification, and synthesis. This would allow for the production of sufficient quantities for detailed in vitro and in vivo studies. Moreover, developing synthetic routes would open opportunities for the rational design and synthesis of this compound analogues. Modifying the chemical structure could lead to compounds with improved potency, selectivity for specific targets, altered pharmacokinetic properties, or reduced potential for off-target effects. Structure-activity relationship (SAR) studies, guided by the elucidation of biological targets, would be essential in this analogue development process.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

Understanding the full mechanistic profile of this compound requires a systems-level approach. Integrating data from various omics disciplines, such as transcriptomics, proteomics, and metabolomics, could provide a more comprehensive understanding of how this compound affects biological systems. For instance, transcriptomic analysis could reveal changes in gene expression profiles in response to this compound treatment, pointing to affected pathways. Proteomic studies could identify altered protein levels and post-translational modifications. Metabolomics could help in understanding the metabolic fate of this compound and its impact on endogenous metabolic pathways. researchgate.net Combining these datasets with the observed biological effects and predicted target interactions could help construct detailed molecular networks illustrating the multifaceted actions of this compound. This integrated approach could uncover synergistic effects with other compounds (if studied in combination) and provide deeper insights into its mechanism of action at a cellular and molecular level.

Development of Advanced In Vitro Models for Functional Validation

Current in vitro studies mentioned in the search results include the use of rat basilar artery rings to assess vasodilation effects. nih.govnih.gov While valuable, more advanced in vitro models could provide more predictive and detailed functional validation of this compound's effects. This could include using human relevant cell lines expressing specific GPCRs or other identified targets, co-culture models mimicking the cellular environment of target tissues (e.g., endothelial cells and smooth muscle cells for vascular effects), or induced pluripotent stem cell (iPSC)-derived models of relevant cell types. frontiersin.org Organ-on-a-chip technology could also offer a more complex and physiologically relevant in vitro system to study the effects of this compound and its analogues, allowing for the assessment of efficacy and potential interactions in a dynamic environment. frontiersin.org These advanced models would be crucial for validating the findings from target identification and mechanistic studies before progressing to in vivo investigations.

Q & A

Q. What are the primary natural sources of methoxymecambridine, and how can they be reliably identified in plant extracts?

this compound is primarily isolated from Meconopsis punicea (Hong Hua Lü Rong Hao) and other Meconopsis species. To identify it in plant extracts, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with published libraries to confirm structural matches. Ensure extraction protocols minimize degradation by using inert atmospheres and low temperatures .

Q. What standard analytical techniques are used to characterize this compound’s purity and structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) for confirming substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) to verify molecular formula (C₂₃H₂₇NO₇).
  • X-ray crystallography for absolute configuration determination, if single crystals are obtainable.
  • HPLC with UV/Vis detection to assess purity (>95% is typical for pharmacological studies). Always report solvent systems, instrument parameters, and calibration standards to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Use a modular synthetic approach:

  • Start with the core benzylisoquinoline scaffold.
  • Introduce methoxy groups via selective methylation (e.g., using methyl iodide/K₂CO₃ in acetone).
  • Apply protecting groups (e.g., acetyl for amines) to prevent side reactions. Validate each step with TLC and LC-MS. For SAR, systematically vary substituents at positions 3, 7, and 12, and test bioactivity in standardized assays (e.g., receptor-binding assays) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent controls) or compound purity. To resolve these:

  • Replicate experiments using identical protocols from conflicting studies.
  • Perform dose-response curves to compare potency thresholds.
  • Conduct meta-analyses to identify trends across datasets, adjusting for variables like pH, temperature, and incubation time.
  • Use standard reference compounds (e.g., morphine for opioid receptor assays) as internal controls .

Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics?

  • Dosing regimen : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to determine optimal doses and sampling intervals.
  • Biofluid collection : Plasma/tissue samples should be collected at ≥6 time points to capture absorption, distribution, and elimination phases.
  • Analytical validation : Ensure LC-MS/MS methods have ≤15% variability in precision/accuracy.
  • Ethics compliance : Follow ARRIVE guidelines for animal studies, including randomization and blinding .

Q. How can researchers integrate omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets:

  • Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed pathways (e.g., MAPK signaling).
  • Validate findings with knockdown/overexpression models (e.g., CRISPR-Cas9).
  • Apply network pharmacology to map compound-target-disease interactions. Store raw data in repositories like MetaboLights with unique identifiers for reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

  • Standardize plant material (same geographic origin, harvest season).
  • Implement quality control (QC) checkpoints during extraction (e.g., UPLC-MS for alkaloid profiling).
  • Use design of experiments (DoE) to optimize solvent ratios and extraction times.
  • Report variability metrics (e.g., relative standard deviation in yield) in publications .

Methodological Resources

  • Data Sharing : Follow FAIR principles; deposit spectral data in PubChem or ChEMBL with accession codes .
  • Statistical Analysis : Use R or Python for ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional review board (IRB) protocols for human/animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.